molecular formula C22H22FNO4 B13563085 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B13563085
M. Wt: 383.4 g/mol
InChI Key: UCLRLBSJNFQBCL-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with the Fmoc group. This is achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The primary mechanism of action for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid is unique due to the presence of the fluoromethyl group, which can participate in specific substitution reactions. This makes it a valuable intermediate in the synthesis of fluorinated peptides and other bioactive molecules .

Properties

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(fluoromethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C22H22FNO4/c23-14-22(20(25)26)9-11-24(12-10-22)21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,26)

InChI Key

UCLRLBSJNFQBCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CF)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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